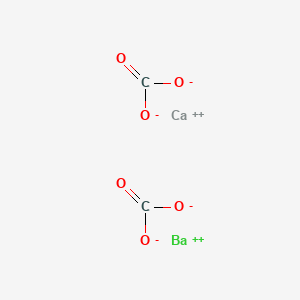

Barium calcium carbonate

Description

Properties

CAS No. |

20313-52-4 |

|---|---|

Molecular Formula |

C2BaCaO6 |

Molecular Weight |

297.42 g/mol |

IUPAC Name |

calcium;barium(2+);dicarbonate |

InChI |

InChI=1S/2CH2O3.Ba.Ca/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

CXLSVMAGOLTCSL-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Preparation via Reaction of Raw Materials Containing Barium Carbonate and Calcium Carbonate with Hydrochloric Acid

One industrially significant method involves using raw materials that contain both barium carbonate and calcium carbonate (e.g., witherite mineral powder or barium slag) and reacting them with hydrochloric acid under controlled conditions to produce barium chloride, which is then converted to barium carbonate. This method relies on the selective dissolution and precipitation principles governed by thermodynamics and kinetics.

- The raw material containing BaCO3 and CaCO3 is reacted with hydrochloric acid (HCl) at a molar ratio of approximately 1:1 with respect to BaCO3 and HCl.

- The reaction is carried out at a temperature range of 55–105 °C and pH between 1 and 7.

- Calcium ions are maintained at saturated or near-saturated concentrations in the reaction solution to control the reaction equilibrium.

- After the reaction, insoluble substances are separated by filtration while hot.

- The solution is cooled to precipitate barium chloride (BaCl2), which is collected.

- The BaCl2 product is dissolved in water to form a saturated solution, which is then reacted with carbon dioxide (CO2) to precipitate high-purity barium carbonate (BaCO3).

$$

\text{BaCO}3 + 2 \text{HCl} \rightarrow \text{BaCl}2 + \text{H}2\text{O} + \text{CO}2 \uparrow

$$

Subsequent reaction:

$$

\text{BaCl}2 + \text{CO}2 + \text{H}2\text{O} \rightarrow \text{BaCO}3 \downarrow + 2 \text{HCl}

$$

- Short process time and simple equipment.

- High hydrochloric acid utilization rate.

- High purity of barium carbonate product (~99.2 wt%).

- Environmentally friendly with good economic benefits.

Experimental data from an embodiment:

| Parameter | Value |

|---|---|

| Reaction temperature | 55–105 °C |

| pH during reaction | 1–7 |

| Hydrochloric acid conc. | 25–30 wt% |

| Particle size of raw material | < 0.2 mm |

| Yield of BaCO3 | 99.5% |

| Purity of BaCO3 | 99.2 wt% |

| Particle diameter of BaCO3 | 130–900 nm |

This method also produces ammonium chloride (NH4Cl) as a byproduct, which can be recovered and used as fertilizer raw material.

Preparation via Carbonation of Barium Hydroxide Octahydrate

Another well-documented method involves the reaction of barium hydroxide octahydrate (Ba(OH)2·8H2O) with carbon dioxide gas under carefully controlled temperature and stirring conditions to precipitate barium carbonate.

- Barium hydroxide octahydrate crystals are dissolved in water cooled in an ice-water bath at 0–5 °C (preferably 4–5 °C) to reduce solubility and control nucleation rate.

- Carbon dioxide gas is bubbled through the solution at a flow rate of 250–300 ml/min until the pH reaches 6.0–7.0 (preferably 6.5–7.0).

- The formed solid-liquid mixture is subjected to solid-liquid separation.

- The precipitated barium carbonate is collected and dried.

$$

\text{Ba(OH)}2 + \text{CO}2 \rightarrow \text{BaCO}3 \downarrow + \text{H}2\text{O}

$$

| Parameter | Value |

|---|---|

| Temperature of solution | 0–5 °C (preferably 4–5 °C) |

| CO2 flow rate | 250–300 ml/min (preferably 270–300 ml/min) |

| pH at end of reaction | 6.0–7.0 (preferably 6.5–7.0) |

| Purity of Ba(OH)2·8H2O | >98 wt%, strontium <10 ppm |

| Stirring time | 3–10 min (preferably 5 min) |

- Produces high-purity barium carbonate with low strontium contamination.

- The low temperature reduces nucleation rate, favoring growth of thin needle-shaped crystals with large specific surface area.

- The method allows control over crystal morphology and surface properties, important for industrial applications.

Crystallization Pathways from Amorphous Calcium Barium Carbonate Precursors

Recent research has explored the crystallization behavior of mixed calcium-barium carbonates starting from amorphous calcium barium carbonate (ACBC) precursors synthesized in aqueous solutions.

- ACBC can be synthesized rapidly by mixing aqueous solutions of calcium chloride, barium chloride, and ammonium carbonate under controlled conditions.

- ACBC transforms into a metastable crystalline phase known as balcite (Ca0.5Ba0.5CO3), which has a rhombohedral structure similar to high-temperature calcite.

- This metastable phase eventually decomposes into equilibrium phases of calcite (CaCO3) and witherite (BaCO3) over extended periods (months).

- The nucleation rate of balcite increases with barium content, despite a decrease in thermodynamic driving force, indicating kinetic factors dominate crystallization.

- The crystallization sequence is: supersaturated solution → ACBC → balcite → calcite + witherite.

- The presence of the amorphous precursor lowers energy barriers, enabling formation of metastable phases at ambient conditions.

- Microfluidic assays were used to study nucleation kinetics.

- Raman spectroscopy and birefringence measurements tracked phase transformations.

- Density functional theory (DFT) calculations supported thermodynamic analyses.

- Understanding these pathways allows better control over synthesis of mixed barium-calcium carbonates with desired properties.

- The slow demixing and persistence of metastable phases can be exploited in material design.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Product Characteristics | Advantages |

|---|---|---|---|---|

| Reaction of BaCO3 and CaCO3 with HCl | Barium carbonate, calcium carbonate, hydrochloric acid | 55–105 °C, pH 1–7, saturated Ca2+ | High purity BaCO3 (~99.2%), nanoscale particles | Simple, short process, environmentally friendly |

| Carbonation of Ba(OH)2·8H2O | Barium hydroxide octahydrate, CO2 | 0–5 °C, CO2 bubbling, pH 6.5–7.0 | High purity BaCO3, large surface area crystals | Controlled morphology, low impurity |

| Crystallization from amorphous calcium barium carbonate | CaCl2, BaCl2, (NH4)2CO3 | Ambient, microfluidic conditions | Metastable balcite phase, slow demixing | Insight into kinetic control, phase tuning |

Chemical Reactions Analysis

Table 1: Stability Constants of Chelating Agents with Ba²⁺ and Ca²⁺

| Chelating Agent | log K (Ba²⁺) | log K (Ca²⁺) |

|---|---|---|

| DTPA | 8.87 | 10.34 |

| EDTA | 7.76 | 10.59 |

This table highlights preferential chelation: DTPA binds Ba²⁺ more strongly than Ca²⁺, while EDTA favors Ca²⁺.

Acid Dissolution and Ion Exchange

Barium calcium carbonate reacts with acids, producing soluble salts:

In mixed systems, Ca²⁺ can displace Ba²⁺ from carbonate complexes due to differences in solubility (e.g., CaCO₃: Ksp = 3.3×10⁻⁹ vs. BaCO₃: Ksp = 2.0×10⁻⁹) .

Interaction with Chelating Agents

In oilfield chemistry, chelators like DTPA and EDTA are used to dissolve barite (BaSO₄) scales in the presence of CaCO₃:

-

Scenario 1 : DTPA dissolves BaSO₄ first, releasing Ba²⁺. Subsequent exposure to CaCO₃ causes Ba²⁺ precipitation as BaCO₃ .

-

Scenario 2 : Simultaneous exposure of BaSO₄ and CaCO₃ to DTPA/EDTA mixtures results in competitive chelation. EDTA sequesters Ca²⁺, while DTPA targets Ba²⁺, minimizing barite scale formation .

Table 2: Effect of CaCO₃ Loading on BaSO₄ Solubility

| CaCO₃ (wt.%) | Ba²⁺ Concentration (ppm) |

|---|---|

| 25 | 2140 → 1984 (30 min) |

| 50 | 2140 → 1850 (30 min) |

| 100 | 2140 → 1600 (30 min) |

Thermal Decomposition

At high temperatures (>800°C), BaCO₃-CaCO₃ mixtures decompose via:

In the presence of TiO₂, BaCO₃ reacts to form barium titanates (e.g., BaTiO₃), while CaCO₃ remains inert below 900°C .

Environmental and Industrial Implications

-

Water Treatment : CaCO₃ additives inhibit Ba²⁺ leaching from industrial waste by precipitating BaCO₃ .

-

Ceramics : BaCO₃-CaCO₃ mixtures act as fluxes in glazes, though toxicity concerns favor SrCO₃ substitutions .

Key Research Findings

-

Ion Exchange in Gels : Localized photochemical precipitation of CaCO₃ in gels can template BaCO₃ growth, enabling spatially controlled crystallization .

-

Kinetic Barriers : Barium carbonate decomposition is endothermic and kinetically hindered below 800°C, requiring vacuum or high-surface-area catalysts .

Scientific Research Applications

Ceramics and Glass Industry

Applications:

- Fluxing Agent: Barium calcium carbonate is widely used in the ceramics industry as a fluxing agent in glazes. It helps lower the melting temperature of the materials, facilitating smoother firing processes and enhancing the final product's durability and aesthetic qualities .

- Efflorescence Control: In brick and tile manufacturing, it is added to clays to precipitate soluble salts like calcium sulfate and magnesium sulfate, which can cause efflorescence .

Case Study:

In a study on ceramic glazes, this compound was found to produce vibrant colors when combined with various coloring oxides, which are not easily achievable with other compounds. The study highlighted the importance of controlling the leaching of barium from glazes to ensure safety in food contact applications .

Environmental Applications

Carbon Capture:

this compound plays a role in carbon capture technologies. It can be used to precipitate carbon dioxide from industrial emissions, helping reduce greenhouse gas levels. This application is particularly relevant in cement production and other high-emission industries .

Data Table: Environmental Impact of this compound in Carbon Capture

| Application Area | Mechanism | Benefits |

|---|---|---|

| Carbon Capture | Precipitation of CO2 | Reduces greenhouse gas emissions |

| Cement Production | Enhances strength and stability | Improves material properties |

Nanotechnology

Applications:

- Nanoparticle Filler: Recent advancements have explored using barium sulfate or calcium carbonate nanoparticles as fillers in transparent polymer compositions. These nanoparticles enhance mechanical properties such as scratch resistance and impact strength while maintaining high transparency .

Case Study:

Research demonstrated that incorporating nanoparticles of barium sulfate or calcium carbonate into polymers significantly improved their thermal stability and UV resistance. This innovation is particularly beneficial in automotive applications where weight reduction is crucial .

Biomedical Applications

Calcium Barium Carbonate in Biomaterials:

this compound has been investigated for use in biomedical applications, particularly in bone regeneration. Its biocompatibility makes it a suitable candidate for scaffolding materials in tissue engineering .

Data Table: Biomedical Properties of this compound

| Property | Value | Application Area |

|---|---|---|

| Biocompatibility | High | Tissue Engineering |

| Osteoconductivity | Moderate | Bone Regeneration |

Research on Crystallization Dynamics

Recent studies have focused on the crystallization pathways of this compound under various conditions. Research indicates that controlling the crystallization process can lead to the formation of specific polymorphs with desired properties for industrial applications .

Key Findings:

Mechanism of Action

The mechanism by which barium calcium carbonate exerts its effects depends on its application. In materials science, its role as a precursor involves the release of barium and calcium ions, which then participate in further reactions to form desired materials. In medical imaging, its high atomic number makes it effective in absorbing X-rays, providing contrast in imaging studies.

Comparison with Similar Compounds

Key Observations :

- BaCO₃ exhibits slightly higher solubility than CaCO₃, attributed to its larger ionic radius (Ba²⁺: 1.35 Å vs. Ca²⁺: 1.00 Å), which weakens lattice energy.

- Discrepancies in CaCO₃ Ksp values between sources may arise from experimental methodologies or crystal form variations (e.g., calcite vs. aragonite).

Precipitation Behavior Under Flow-Controlled Conditions

A comparative study () analyzed CaCO₃ and BaCO₃ precipitation in a radial Hele-Shaw cell under varying reactant concentrations and flow rates:

| Parameter | CaCO₃ Behavior | BaCO₃ Behavior |

|---|---|---|

| Low concentration/flow | Small, isolated particles; circular patterns | Similar to CaCO₃, with uniform circular structures |

| High concentration/flow | Tubular patterns forming due to fluid dynamics | More pronounced tubular structures; influenced by higher viscosity |

Mechanistic Insights :

- At elevated flow rates, differences emerge due to BaCO₃’s higher viscosity and ion mobility, leading to distinct tubular morphologies .

Research Findings and Implications

- BaCO₃’s slower dissolution kinetics may enhance long-term CO₂ storage, whereas CaCO₃’s abundance favors scalability .

- Bioavailability : Calcium carbonate’s pharmacological efficacy is well-documented, with studies emphasizing its role in dietary calcium absorption . BaCO₃ lacks comparable studies due to safety concerns.

Biological Activity

Barium calcium carbonate, often represented as BaCa(CO₃)₂, is a compound that has garnered attention for its unique biological activities and potential applications in various fields, including environmental science and biomedicine. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its effects on biomineralization, and its implications in wastewater treatment.

Overview of this compound

This compound is a mixed carbonate mineral that combines barium carbonate (BaCO₃) and calcium carbonate (CaCO₃). The structure and properties of this compound can vary significantly based on the ratios of barium to calcium, influencing its biological interactions.

1. Biomineralization Processes

Research indicates that barium ions can significantly affect the biomineralization of calcium and magnesium ions. A study involving Bacillus licheniformis demonstrated that increasing concentrations of barium ions inhibited the precipitation of calcium and magnesium ions, leading to alterations in the mineral characteristics formed in the presence of these ions. Specifically, the study reported:

- Inhibition Effects : Barium ions reduced pH levels and carbonic anhydrase activity while increasing the production of humic acids, proteins, polysaccharides, and DNA in extracellular polymers .

- Precipitation Ratios : The precipitation ratios for calcium, magnesium, and barium reached 81-94%, 68-82%, and 90-97%, respectively, indicating effective removal from solutions containing these ions .

2. Crystallization Dynamics

The incorporation of barium into calcite structures alters crystallization dynamics. A study showed that as barium concentration increased:

- The intensity of specific X-ray diffraction reflections decreased, indicating a structural transformation within the calcite matrix .

- At higher concentrations (above 25 mol%), the formation of a new phase was observed, suggesting a complex interplay between barium and calcium during crystallization processes .

Case Study 1: Wastewater Treatment

In an investigation focused on oilfield wastewater treatment, researchers utilized microbial-induced carbonate precipitation technology to explore how barium ions influenced the removal efficiency of contaminants. The findings revealed:

- Barium's inhibitory effect on mineral precipitation could be mitigated by immobilized bacteria, which enhanced overall treatment efficacy.

- The study highlighted the potential for using barium-enriched minerals in environmental remediation strategies .

Case Study 2: Flow-Controlled Precipitation

A separate study examined flow-controlled conditions for precipitating calcium and barium carbonates. Key observations included:

- Under specific flow rates and initial concentrations, barium and calcium produced similar precipitate structures.

- However, variations in parameters led to distinct differences in cohesive properties, emphasizing the need for tailored approaches in industrial applications .

Research Findings Summary

The following table summarizes critical findings related to the biological activity of this compound:

Q & A

Q. What experimental methods are recommended for synthesizing barium calcium carbonate compounds?

- Methodological Answer : this compound can be synthesized via ion-exchange reactions between soluble calcium salts (e.g., CaSO₄) and barium carbonate. For example: BaCO₃ + CaSO₄ → CaCO₃ + BaSO₄ This reaction is driven by differences in solubility (Ksp of CaCO₃ = 3.36×10⁻⁹ vs. BaSO₄ = 1.08×10⁻¹⁰). Stoichiometric ratios and pH control (alkaline conditions) are critical. Post-synthesis purification involves filtration to isolate insoluble BaSO₄ and recrystallization of CaCO₃ .

Q. How can the purity and crystallinity of this compound be characterized?

- Methodological Answer : Use X-ray diffraction (XRD) to identify crystal phases and scanning electron microscopy (SEM) to analyze morphology. Thermal stability can be assessed via thermogravimetric analysis (TGA) , which detects decomposition temperatures (e.g., BaCO₃ → BaO + CO₂ at ~1450°C). Purity is verified through acid titration (e.g., reaction with HCl to quantify CO₂ release) .

Q. What factors influence the solubility of this compound in aqueous systems?

- Methodological Answer : Solubility depends on:

- pH : Alkaline conditions favor precipitation due to hydrolysis (e.g., BaCO₃ → Ba²⁺ + CO₃²⁻; CO₃²⁻ + H₂O ↔ HCO₃⁻ + OH⁻).

- Ionic strength : Competing ions (e.g., Ca²⁺, SO₄²⁻) alter solubility via common-ion effects.

- Temperature : Higher temperatures increase solubility for endothermic dissolution (e.g., ΔH for CaCO₃ dissolution = +12.2 kJ/mol) .

Advanced Research Questions

Q. How do flow-controlled conditions influence precipitation patterns of this compound compared to individual carbonates?

- Methodological Answer : In Hele-Shaw cell experiments , radial injection of Na₂CO₃ into Ba²⁺/Ca²⁺ solutions under controlled flow rates (0.1–10 mL/min) reveals distinct patterns:

- At low flow rates (<1 mL/min), both BaCO₃ and CaCO₃ form circular precipitates due to diffusion-limited growth.

- At high flow rates (>5 mL/min), tubular structures dominate for BaCO₃ due to higher viscosity and ion mobility differences. Quantify patterns using grayscale intensity analysis and density mapping .

Q. What mechanisms explain the catalytic efficiency of this compound in redox reactions (e.g., sponge iron production)?

- Methodological Answer : In tunnel kiln setups, BaCO₃/CaCO₃ mixtures act as catalysts by:

- Lowering activation energy : Carbonate decomposition (e.g., BaCO₃ → BaO + CO₂) releases CO₂, enhancing Fe³⁺ → Fe⁰ reduction.

- Surface area optimization : Nano-sized catalysts (50–100 nm) increase active sites, improving iron extraction efficiency from 82.5% (microscale) to 91.5%. Parameters: 1100°C, 3-hour reduction time .

Q. How do co-precipitation reactions between Ba²⁺ and Ca²⁺ affect carbonate mineralization kinetics?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor co-precipitation rates. Key variables:

- Ion concentration ratio : Excess Ca²⁺ accelerates BaCO₃ nucleation via heterogeneous seeding.

- Supersaturation index (SI) : SI > 1.5 for CaCO₃ promotes rapid precipitation, while BaCO₃ requires SI > 2.0. Model kinetics using the classical nucleation theory .

Methodological Tables

Q. Table 1. Solubility Product Constants (Ksp) at 25°C

| Compound | Ksp | Reference |

|---|---|---|

| CaCO₃ | 3.36×10⁻⁹ | |

| BaCO₃ | 2.58×10⁻⁹ | |

| BaSO₄ | 1.08×10⁻¹⁰ |

Q. Table 2. Optimal Conditions for Flow-Controlled Precipitation

| Parameter | CaCO₃ | BaCO₃ |

|---|---|---|

| Flow Rate (mL/min) | 1–3 | 5–10 |

| [CO₃²⁻] (M) | 0.1–0.5 | 0.5–1.0 |

| Dominant Pattern | Circular | Tubular |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.